molecular formula C8H15Cl2N3O B2679694 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride CAS No. 2287287-56-1

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride

Cat. No. B2679694
CAS RN: 2287287-56-1
M. Wt: 240.13
InChI Key: FQHYDQBNZJJDIN-UHFFFAOYSA-N
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Description

The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride” is a chemical compound with the molecular formula C8H14O1N3Cl1 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a complex structure that includes an imidazo[1,2-a][1,4]diazepine ring, which is a type of heterocyclic ring . The InChI string of the compound is 1S/C8H13N3O.ClH/c12-5-7-8-4-9-2-1-3-11(8)6-10-7;/h6,9,12H,1-5H2;1H . This string represents the compound’s structure in the InChI notation, which is a textual identifier for chemical substances.


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.

Mechanism of Action

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride acts as a GABA receptor agonist, binding to the GABA-A receptor and increasing the activity of the receptor. This leads to an increase in the inhibitory effects of GABA, resulting in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an increase in the inhibitory effects of GABA. Additionally, this compound has been shown to increase slow-wave sleep in animal models, suggesting that it may be useful in the treatment of sleep disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. Additionally, this compound has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a useful tool for studying these conditions. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain, as it is not widely available.

Future Directions

There are a number of potential future directions for research on 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride. One area of interest is the potential use of this compound in the treatment of alcohol withdrawal syndrome. Additionally, this compound may have potential as a treatment for sleep disorders, and further research in this area is warranted. Finally, there is a need for further research into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in other conditions.

Synthesis Methods

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride can be synthesized through a multistep process that involves the reaction of 2-amino-5-chlorobenzonitrile with ethyl oxalyl chloride to form 2-oxo-1,2-dihydroquinoline-5-carbonitrile. The resulting compound is then reacted with hydrazine hydrate to form 2-amino-5-hydrazinyl-1,2-dihydroquinoline-3,4-dione, which is then reacted with formaldehyde and acetic acid to form this compound.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and has also been investigated as a potential treatment for alcohol withdrawal syndrome. Additionally, this compound has been studied for its potential use in the treatment of sleep disorders, as it has been shown to increase slow-wave sleep in animal models.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding eye contact and wearing protective gloves and eye protection . If eye contact occurs, it’s recommended to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-10-1-2-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHYDQBNZJJDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C=CN=C2CN1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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